7-oxa-3,12-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,10-tetraen-8-one
Description
7-Oxa-3,12-dithiatricyclo[7.3.0.0²,⁶]dodeca-1(9),2(6),4,10-tetraen-8-one is a tricyclic heterocyclic compound featuring a unique fusion of oxygen (oxa) and sulfur (dithia) atoms within its bicyclo[7.3.0] framework. The compound’s structure includes a central eight-membered lactone ring (oxa) and two sulfur atoms at positions 3 and 12, contributing to its electronic and steric properties.
Properties
IUPAC Name |
7-oxa-3,12-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,10-tetraen-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4O2S2/c10-9-5-1-3-12-7(5)8-6(11-9)2-4-13-8/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWMCWJAHPGSIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=O)OC3=C2SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-oxa-3,12-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,10-tetraen-8-one typically involves multi-step organic reactions. One common method includes the cyclization of precursor molecules containing thiophene and furan rings under specific conditions. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process .
Industrial Production Methods
While detailed industrial production methods are not widely documented, it is likely that the compound is produced on a smaller scale for research purposes. Industrial production would require optimization of the synthetic route to ensure high yield and purity, as well as the development of scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
7-oxa-3,12-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,10-tetraen-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its electronic properties.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atoms within the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as alkyl or aryl groups .
Scientific Research Applications
7-oxa-3,12-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,10-tetraen-8-one has several scientific research applications, including:
Organic Electronics: The compound’s unique electronic properties make it a candidate for use in organic photovoltaic cells and organic light-emitting diodes (OLEDs).
Materials Science: Its structural characteristics are of interest for the development of new materials with specific mechanical or electronic properties.
Medicinal Chemistry: The compound’s potential biological activity is being explored for the development of new pharmaceuticals.
Chemical Sensors: Its reactivity and electronic properties make it suitable for use in chemical sensors for detecting various analytes.
Mechanism of Action
The mechanism by which 7-oxa-3,12-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,10-tetraen-8-one exerts its effects is primarily related to its electronic structure. The presence of oxygen and sulfur atoms within the ring system influences the compound’s electron distribution, making it reactive towards various chemical species. The molecular targets and pathways involved depend on the specific application, such as interaction with biological molecules in medicinal chemistry or electron transfer processes in organic electronics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
7-Oxa-3,4-Diazabicyclo[4.1.0]hept-4-en-2-one
Structure : This bicyclic compound (C₆H₆N₂O₂) replaces two sulfur atoms with nitrogen (diazabicyclo) and reduces the ring system to a bicyclo[4.1.0] framework.
Applications : Patented as a herbicide by Nippon Soda Co., Ltd., its biological activity likely stems from the diaza moiety’s electrophilic reactivity, enabling interactions with plant enzyme systems .
Key Difference : The smaller bicyclic structure and nitrogen substitution reduce steric hindrance compared to the tricyclic, sulfur-rich target compound.
3,7-Dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one Derivatives
Structure: These tetracyclic derivatives (e.g., 9-(4-methoxyphenyl)- and 9-(4-hydroxyphenyl)-substituted analogs) incorporate additional fused rings and a hydroxyphenyl/methoxyphenyl group. Spectral data confirm planar aromatic regions, contrasting with the target compound’s puckered tricyclic core . Key Difference: The tetracyclic system and aryl groups may improve binding affinity in biological systems but complicate synthetic accessibility.
Pentazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,10-tetraene Derivatives
Structure : A nitrogen-rich analog (C₁₄H₁₃ClN₅) with five nitrogen atoms in the tricyclo[7.3.0] system.
Biological Activity : Exhibits an IC₅₀ of 77.0 μM against phosphodiesterase 4C (PDE4C), suggesting competitive inhibition at the enzyme’s active site. The chlorophenyl and cyclopentyl substituents likely enhance hydrophobic interactions .
Key Difference : Nitrogen saturation increases hydrogen-bonding capacity but may reduce metabolic stability compared to the sulfur/oxygen-containing target compound.
10-Thia-3,4,6,8-tetrazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene
Structure : Features four nitrogen atoms (tetrazatr-) and one sulfur atom in a tricyclic system with diphenyl substituents.
Physicochemical Properties :
- Molecular weight: 328.4 g/mol
- XLogP3: 5.2 (high lipophilicity)
- Topological polar surface area (TPSA): 71.3 Ų .
Comparative Analysis Table
Research Implications
The structural diversity among these compounds highlights the impact of heteroatom substitution and ring topology on physicochemical and biological properties. For example:
- Sulfur vs. Nitrogen : Sulfur atoms enhance electron delocalization in the target compound, whereas nitrogen-rich analogs prioritize hydrogen bonding .
- Ring Puckering : Methods like Cremer-Pople coordinates () could elucidate conformational flexibility in the target compound’s tricyclic system, influencing its reactivity .
- Crystallography : Phase-annealing techniques () may aid in resolving structural ambiguities in these complex heterocycles .
Biological Activity
Chemical Structure and Properties
7-oxa-3,12-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,10-tetraen-8-one (CAS No. 1295502-12-3) is a complex organic compound characterized by its unique tricyclic structure that includes both oxygen and sulfur atoms within its ring system. This structural complexity contributes to its distinctive chemical properties and potential biological activities.
Biological Activity
The biological activity of this compound has been a subject of interest in medicinal chemistry, particularly regarding its potential as an anticancer agent and in other therapeutic applications.
Anticancer Potential
Recent studies have indicated that compounds with similar structural features may exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study synthesized a series of tetraheterocyclic compounds and evaluated their effects on breast cancer cell lines MCF-7 and MDA-MB-468 using MTT assays. Notably, some derivatives demonstrated high cytotoxicity against these cell lines, suggesting that compounds like this compound could be promising candidates for further investigation in cancer therapeutics .
The mechanism by which this compound exerts its biological effects is likely related to its electronic structure and the presence of reactive functional groups. The oxygen and sulfur atoms can influence electron distribution within the molecule, potentially allowing it to interact with biological targets such as enzymes or receptors involved in cancer progression .
Case Studies
- Cell Proliferation Inhibition : In vitro studies have shown that derivatives of similar compounds can inhibit cell proliferation in various cancer cell lines. For example, compounds with structural similarities were assessed for their ability to induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest .
- Molecular Docking Studies : Computational studies using molecular docking simulations have indicated that these compounds can bind effectively to the active sites of critical enzymes such as topoisomerase I (TOPO I), which plays a crucial role in DNA replication and repair processes .
Data Table: Biological Activity Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
